molecular formula C20H23N5O B2607370 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile CAS No. 2309538-04-1

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile

Cat. No. B2607370
CAS RN: 2309538-04-1
M. Wt: 349.438
InChI Key: XFXDBALFHOQWQE-UHFFFAOYSA-N
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Description

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential applications in the field of cancer research, as it can modulate the immune response to tumors.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Anti-Inflammatory and Anticancer Activity

Although not directly studied for this compound, related molecules have shown promise in suppressing c-Myc expression (associated with cancer) and downregulating IL-8 (an inflammatory cytokine) . Investigating its effects on these pathways may reveal potential therapeutic applications.

Hair Growth and Alopecia Treatment

Interestingly, a derivative called Desoxyminoxidil (6-(Piperidin-1-yl)pyrimidine-2,4-diamine) shares structural similarities with our compound. Desoxyminoxidil is known for promoting hair growth and is used in topical treatments for alopecia . Exploring the hair growth potential of our compound could be intriguing.

Crystal Engineering and Solid-State Properties

The crystal structure of a related methyl derivative has been studied, providing insights into its packing arrangement and intermolecular interactions . Investigating the crystal structure of our compound could reveal its unique solid-state properties.

properties

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-12-16-4-7-22-19(10-16)25-8-5-15(6-9-25)13-26-20-11-18(23-14-24-20)17-2-1-3-17/h4,7,10-11,14-15,17H,1-3,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDBALFHOQWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile

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